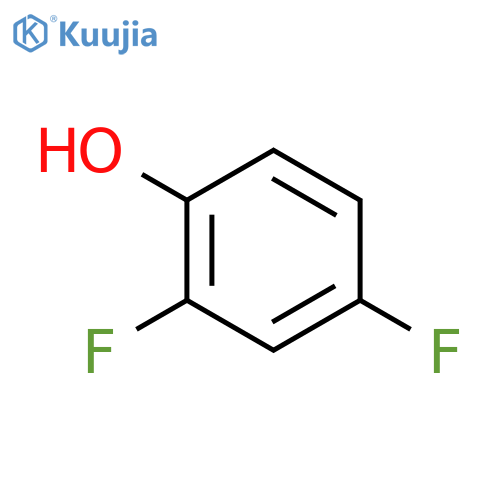Cas no 367-27-1 (2,4-Difluorophenol)

2,4-Difluorophenol structure
商品名:2,4-Difluorophenol
2,4-Difluorophenol 化学的及び物理的性質
名前と識別子
-
- 2,4-Difluorophenol
- -2,4-Difluorophenol
- Phenol, 2,4-difluoro-
- 2,4-difluoro-phenol
- 2,4-difluorophenole
- 2,4-difluorophenyl
- 2,4-Difluor-phenol
- 2.4-Difluor-1-hydroxy-benzol
- 4-Difluorophenol
- Phenol,2,4-difluoro
- 2.4-difluorophenol
- NVWVWEWVLBKPSM-UHFFFAOYSA-N
- 2,4difluorophenol
- 2,4-diflurophenol
- 2 4-difluorophenol
- 2,4 difluorophenol
- PubChem2874
- 2,4-difluoro phenol
- 2, 4 difluorophenol
- 2,4 difluoro phenol
- 2,4-di-fluorophenol
- KSC222G7N
- PARAGOS 390212
- NVWVWEWVLBKPSM-UHFFFAOYSA-
- CS-W013441
- PS-9151
- EN300-22688
- Z147646792
- AC-3783
- D1832
- AM20040295
- 2,4-Difluorophenol, 99%
- CHEMBL395171
- SR-1C11
- NS00041727
- EINECS 206-688-0
- 367-27-1
- SCHEMBL185204
- InChI=1/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
- F0001-1051
- AI3-62833
- SY024987
- DTXSID50190142
- FT-0610106
- W-106592
- AKOS005145612
- MFCD00009715
- A937601
- HY-W012725
- 2,4-Difluorophenol,99%
- DB-023939
- DTXCID60112633
-
- MDL: MFCD00009715
- インチ: 1S/C6H4F2O/c7-4-1-2-6(9)5(8)3-4/h1-3,9H
- InChIKey: NVWVWEWVLBKPSM-UHFFFAOYSA-N
- ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1O[H])F
- BRN: 1934803
計算された属性
- せいみつぶんしりょう: 130.02300
- どういたいしつりょう: 130.023021
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 97.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 3
- 疎水性パラメータ計算基準値(XlogP): 2
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.362 g/mL at 25 °C(lit.)
- ゆうかいてん: 22.4 °C (lit.)
- ふってん: 52-53 °C/19 mmHg(lit.)
- フラッシュポイント: 華氏温度:134.6°f< br / >摂氏度:57°C< br / >
- 屈折率: n20/D 1.486(lit.)
- すいようせい: びようようせい
- PSA: 20.23000
- LogP: 1.67040
- ようかいせい: 使用できません
2,4-Difluorophenol セキュリティ情報
-
記号:


- ヒント:あぶない
- シグナルワード:Danger
- 危害声明: H302,H312,H315,H318,H332,H335
- 警告文: P261,P280,P305+P351+P338
- 危険物輸送番号:1992
- WGKドイツ:3
- 危険カテゴリコード: 20/21/22-37/38-41
- セキュリティの説明: S26-S36/37/39-S45-S16
-
危険物標識:

- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- 包装グループ:III
- 危険レベル:3
- セキュリティ用語:3
- 包装カテゴリ:III
- 危険レベル:3
- 包装等級:III
- リスク用語:R11; R20/21/22; R34
2,4-Difluorophenol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
2,4-Difluorophenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0481679351-5g |
2,4-Difluorophenol |
367-27-1 | 99%(GC) | 5g |
¥ 68.2 | 2024-07-20 | |
| abcr | AB103382-500 g |
2,4-Difluorophenol, 98%; . |
367-27-1 | 98% | 500 g |
€255.90 | 2023-07-20 | |
| Life Chemicals | F0001-1051-0.25g |
"2,4-Difluorophenol" |
367-27-1 | 95%+ | 0.25g |
$18.0 | 2023-11-21 | |
| Life Chemicals | F0001-1051-2.5g |
"2,4-Difluorophenol" |
367-27-1 | 95%+ | 2.5g |
$40.0 | 2023-11-21 | |
| Enamine | EN300-22688-1.0g |
2,4-difluorophenol |
367-27-1 | 95% | 1.0g |
$27.0 | 2024-06-20 | |
| Enamine | EN300-22688-25.0g |
2,4-difluorophenol |
367-27-1 | 95% | 25.0g |
$58.0 | 2024-06-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS65319-50G |
2,4-difluorophenol |
367-27-1 | 97% | 50g |
¥ 250.00 | 2023-04-13 | |
| Apollo Scientific | PC2606-25g |
2,4-Difluorophenol |
367-27-1 | 98% | 25g |
£15.00 | 2025-02-21 | |
| Life Chemicals | F0001-1051-1g |
"2,4-Difluorophenol" |
367-27-1 | 95%+ | 1g |
$21.0 | 2023-11-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011115-100g |
2,4-Difluorophenol |
367-27-1 | 99% | 100g |
¥929 | 2024-05-24 |
2,4-Difluorophenol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:367-27-1)2,4-Difluorophenol
注文番号:A937601
在庫ステータス:in Stock
はかる:500g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 15:24
価格 ($):152.0
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
(CAS:367-27-1)
注文番号:SFD847
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Wednesday, 11 December 2024 17:02
価格 ($):
2,4-Difluorophenol 関連文献
-
Seok-Young Oh,Yong-Deuk Seo,Kwang-Sun Ryu,Da-Jeong Park,Seung-Hun Lee Environ. Sci.: Processes Impacts 2017 19 711
-
2. Upgrading biochar via co-pyrolyzation of agricultural biomass and polyethylene terephthalate wastesSeok-Young Oh,Tae-Cheol Seo RSC Adv. 2019 9 28284
-
3. Upgrading biochar via co-pyrolyzation of agricultural biomass and polyethylene terephthalate wastesSeok-Young Oh,Tae-Cheol Seo RSC Adv. 2019 9 28284
-
Marie A. Colucci,Gavin D. Couch,Christopher J. Moody Org. Biomol. Chem. 2008 6 637
-
Christoph Staudinger,Johanna Breininger,Ingo Klimant,Sergey M. Borisov Analyst 2019 144 2393
367-27-1 (2,4-Difluorophenol) 関連製品
- 2268-17-9(2,4,6-Trifluorophenol)
- 28177-48-2(2,6-Difluorophenol)
- 55660-73-6(2-Fluorobenzene-1,4-diol)
- 367-12-4(2-Fluorophenol)
- 103068-40-2(2-Fluorobenzene-1,3-diol)
- 195136-71-1(2,4-Difluororesorcinol)
- 2713-31-7(2,5-Difluorophenol)
- 103068-41-3(4-Fluororesorcinol)
- 5587-61-1(Triisocyanato(methyl)silane)
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:367-27-1)2,4-二氟苯酚

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Suzhou Senfeida Chemical Co., Ltd
(CAS:367-27-1)2,4-Difluorophenol

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ









